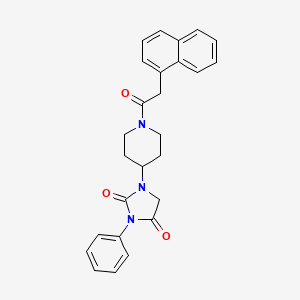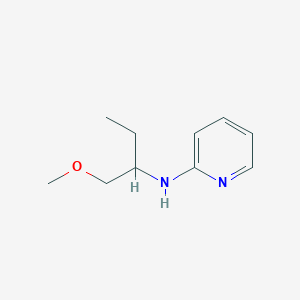
N-(1-methoxybutan-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “N-(1-methoxybutan-2-yl)pyridin-2-amine” is represented by the InChI code:1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 . Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-methoxybutan-2-yl)pyridin-2-amine” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“N-(1-methoxybutan-2-yl)pyridin-2-amine” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, which include N-(1-methoxybutan-2-yl)pyridin-2-amine as a starting material. This process is facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage under mild, metal-free conditions .
Creation of 3-Bromoimidazo[1,2-a]pyridines
The compound is also used in the formation of 3-bromoimidazo[1,2-a]pyridines , which are obtained via a one-pot tandem cyclization/bromination process. This reaction does not require a base and results in versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .
Development of Aromatic Ketones
Aromatic ketones: , particularly pyridin-2-yl-methanones , are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes, which includes our compound of interest, is achieved through direct Csp3-H oxidation with water under mild conditions .
Pharmaceutical Intermediates
The compound serves as a pharmacophore for molecules with significant biological and therapeutic value. It is a key intermediate in the development of various pharmaceuticals due to its attractive biological properties .
Anti-Fibrosis Activity
Some derivatives of N-(1-methoxybutan-2-yl)pyridin-2-amine have shown promising anti-fibrosis activity, potentially offering better results than existing treatments like Pirfenidone on certain cell lines .
Mechanistic Studies in Organic Synthesis
The compound is used in mechanistic studies to understand the role of water in oxidation reactions and to provide insights into water-involving oxidation processes .
Exploration of New Synthetic Methods
Researchers utilize N-(1-methoxybutan-2-yl)pyridin-2-amine to explore new methods for constructing amides directly by C–C bond cleavage, which is a developing approach in organic chemistry .
Investigation of Catalysis
The compound is involved in studies related to transition metal catalysis, particularly copper catalysis, to synthesize aromatic ketones from pyridin-2-yl-methanes .
Safety and Hazards
The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROXNHBJGRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)
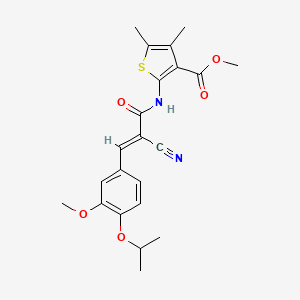
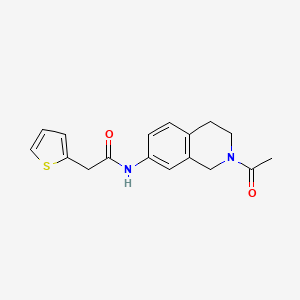
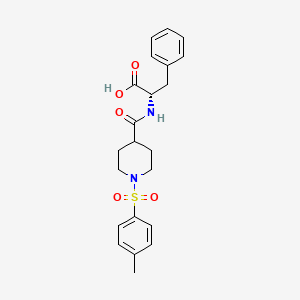


![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)
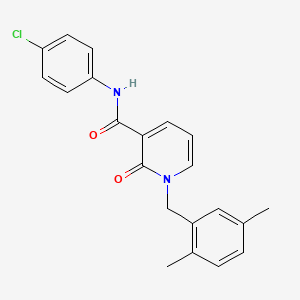
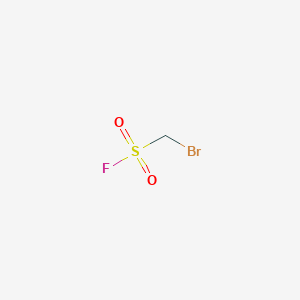

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
